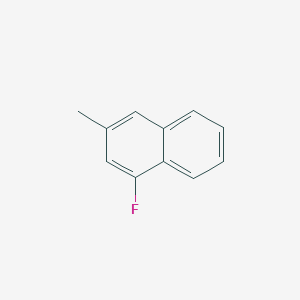

4-Fluoro-2-methylnaphthalene

Overview

Description

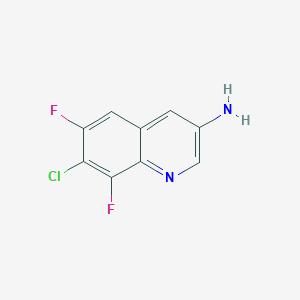

4-Fluoro-2-methylnaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless liquid with a molecular formula of C11H9F. This compound has gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Photorearrangement in Basic Media

4-Fluoro-2-methylnaphthalene has been involved in studies examining base-induced photorearrangements. Research by Ho et al. (2011) focused on irradiating 3-(4-substituted styryl)furans in basic media to yield a series of 7-substituted-2-methylnaphthalenes. This process, involving cis-trans photoisomerization and other steps, provides a novel method to synthesize unsymmetrical 2,7-disubstituted naphthalenes, indicating the potential of 4-Fluoro-2-methylnaphthalene in synthetic organic chemistry (Ho, Lee, Lo, & Chuang, 2011).

Fluorescence Enhancement by Metal Ions

4-Fluoro-2-methylnaphthalene derivatives, such as 4-amino-1,8-dicyanonaphthalene, exhibit properties as electronic push-pull fluorophores. Qian and Xiao (2002) synthesized these derivatives efficiently, demonstrating their use as photo-induced electron transfer fluorescence switches. Their fluorescence enhancement, influenced by transition metal ions and pH sensitivity, suggests applications in sensing and detection technologies (Qian & Xiao, 2002).

Internal Combustion Engine Applications

In the field of internal combustion engines, 4-Fluoro-2-methylnaphthalene-related compounds like 1-methylnaphthalene have been used as tracers for laser-induced fluorescence (LIF) imaging. Studies by Fendt et al. (2020) have analyzed their stability and conversion in engines, providing insights into mixture formation and temperature distributions, crucial for engine efficiency and emission studies (Fendt, Retzer, Ulrich, Will, & Zigan, 2020).

Applications in Dye-Sensitized Solar Cells (DSSCs)

Research has also delved into the use of 4-Fluoro-2-methylnaphthalene derivatives in solar energy applications. Gayathri (2018) conducted a study on 1,4-diacetoxy-2-methylnaphthalene (DAMN), focusing on its structural and vibrational properties through a combination of experimental and theoretical methods. The findings, particularly concerning the energy gap and charge transfer interactions, indicate potential applications in DSSCs and other photovoltaic devices (Gayathri, 2018).

properties

IUPAC Name |

1-fluoro-3-methylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHZPGXJCQMQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

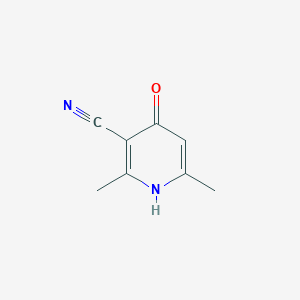

CC1=CC2=CC=CC=C2C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methylnaphthalene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6-trimethyl-2-((2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl)thio)nicotinonitrile](/img/structure/B3259491.png)

![6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane]](/img/structure/B3259493.png)